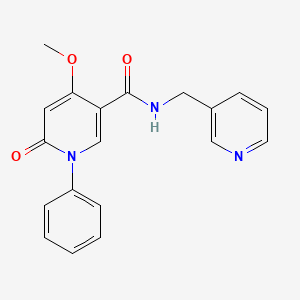

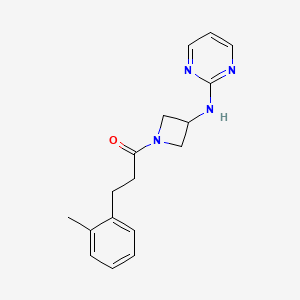

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule inhibitor of the protein kinase B-Raf, which is involved in the MAPK/ERK signaling pathway. This pathway plays a crucial role in the regulation of cell growth, proliferation, and differentiation, making it an attractive target for cancer therapy.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

Research has demonstrated the synthesis of new pyrimidine-azetidinone analogues showing significant antimicrobial and antitubercular activities. These compounds were synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to Schiff base intermediates and final azetidinone analogues. The newly synthesized compounds exhibited promising antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against mycobacterium tuberculosis. This suggests their potential as a foundation for designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Synthesis and Structural Characterization of Pyrazolopyrimidine Derivatives

Another study focused on the synthesis and structural characterization of novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives. These compounds were synthesized from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, leading to various derivatives that underwent isomerization under different conditions. The research highlights the structural diversity achievable with pyrimidine derivatives and their potential applications in developing new chemical entities (Rashad et al., 2014).

Antioxidant Activities and DNA Damage Prevention

Further exploration into the chemical properties of pyrimidine derivatives has shown their effectiveness in preventing DNA damage, specifically targeting thymine dimer complexes. These compounds, including azetidin intermediates, play a crucial role in mitigating the effects of ultraviolet radiation on DNA, thereby reducing the risk of skin cancer. The study provides insights into the molecular mechanisms of pyrimidine derivatives in protecting against DNA damage (Biointerface Research in Applied Chemistry, 2020).

Antibacterial and Antifungal Properties

Research into 4-thiazolidinones and 2-azetidinones derivatives from chalcone has unveiled their potent antibacterial and antifungal properties. These derivatives were synthesized and tested against several microbial strains, showing effectiveness in inhibiting the growth of Gram-negative and Gram-positive bacteria, as well as fungal species. The study underscores the potential of these compounds in the development of new antimicrobial agents (Patel & Patel, 2017).

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-13-5-2-3-6-14(13)7-8-16(22)21-11-15(12-21)20-17-18-9-4-10-19-17/h2-6,9-10,15H,7-8,11-12H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABSHBWTGWBHKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)-3-(o-tolyl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2914839.png)

![N-(3-methoxypropyl)-6-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2914840.png)

![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914841.png)

![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B2914844.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914846.png)

![9-(4-bromophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2914849.png)

![N-(furan-2-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2914851.png)